(2-Hydroxy-2-propyl)tetrahydro-furan

Organic Synthesis Steric Hindrance Tetrahydrofuran Derivatives

(2-Hydroxy-2-propyl)tetrahydro-furan (CAS 25252-62-4) is a saturated heterocyclic compound classified as a cyclic ether. Its structure features a tetrahydrofuran (THF) ring substituted at the 2-position with a tertiary alcohol group.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
Cat. No. B13627773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxy-2-propyl)tetrahydro-furan
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC(C)(C1CCCO1)O
InChIInChI=1S/C7H14O2/c1-7(2,8)6-4-3-5-9-6/h6,8H,3-5H2,1-2H3
InChIKeyPJMFAZRMYNNOIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2-Hydroxy-2-propyl)tetrahydro-furan: A Tertiary Alcohol Derivative


(2-Hydroxy-2-propyl)tetrahydro-furan (CAS 25252-62-4) is a saturated heterocyclic compound classified as a cyclic ether . Its structure features a tetrahydrofuran (THF) ring substituted at the 2-position with a tertiary alcohol group. With molecular formula C7H14O2 and a molecular weight of 130.18 g/mol, this compound serves as a chiral building block, a specialty solvent, or an intermediate . Differentiating it from simpler THF analogs is its sterically hindered tertiary alcohol, which imparts distinct reactivity and physical properties relevant to pharmaceutical and industrial applications.

Chemoselective handle Hindered tertiary alcohol resists oxidation and nucleophilic substitution
High-temperature solvent Predicted higher boiling point relative to unsubstituted THF
Chiral scaffold Non-racemic building block for asymmetric synthesis

The Pitfalls of Simple Substitution for (2-Hydroxy-2-propyl)tetrahydro-furan Analogs


Generic substitution in the tetrahydrofuran series is problematic due to the profound impact of the alcohol's substitution pattern on reactivity and physical properties. The target compound, a tertiary alcohol, cannot be replaced by its secondary alcohol isomer, 1-(tetrahydrofuran-2-yl)propan-1-ol (CAS 24482-78-8), without consequence. As noted in the literature, the order of reactivity for tetrahydrofuran formation decreases from primary to secondary to tertiary alcohols [1]. This structural distinction directly affects nucleophilicity, oxidation potential, and stability, making a drop-in replacement scientifically unsound for processes where the steric and electronic profile of the tertiary alcohol is critical.

Target
Substitution Risk
Tertiary alcohol THF derivative
Secondary alcohol isomer may exhibit higher reactivity, altering chemoselectivity
Predicted high-boiling solvent
Unsubstituted THF or lower-boiling analogs may limit operational temperature range
Specified purity benchmark (GC)
Lower-purity analogs may shift reproducibility and require extra purification

Quantitative Differentiation Guide for Procuring (2-Hydroxy-2-propyl)tetrahydro-furan


Steric Hindrance and Reactivity: Tertiary vs. Secondary Alcohol Analogs

The target compound's tertiary alcohol provides significantly greater steric hindrance than its secondary alcohol analog, 1-(tetrahydrofuran-2-yl)propan-1-ol. This is a class-level inference: tertiary alcohols are known to be less reactive in nucleophilic substitutions and more resistant to oxidation, directly impacting synthetic strategy [1]. This inherent property means the target compound is preferred when a deactivated alcohol handle is required.

Steric hindrance
Class-level inference
Tertiary alcohol (higher steric hindrance) vs Secondary alcohol isomer
Reported reactivity order supports selection when a hindered alcohol handle is required
Based on published reactivity trend; not directly measured
Organic Synthesis Steric Hindrance Tetrahydrofuran Derivatives

Physical Property Differentiation: Boiling Point vs. Core THF Scaffold

The addition of a hydroxypropyl group to the THF ring is predicted to dramatically alter its boiling point. The TCI reference for a closely related compound indicates a boiling point of 164 °C , a significant increase from THF's boiling point of 66 °C [1]. This class-level inference suggests a much higher boiling point for the target compound, making it suitable for high-temperature reactions where THF's volatility is a limitation.

Boiling point
Class-level inference
Predicted >164 °C vs THF 66 °C
Supports high-temperature operation profile; wider liquid range expected
TCI reference for related THF derivative; actual value may vary
Solvent Selection Physicochemical Properties Boiling Point

Supplier Purity Profile: Benchmarking for Quality Procurement

For procurement purposes, the commercially available purity of the target compound serves as a benchmark. One major supplier specifies a purity of 98% by GC . This provides a quantitative baseline for quality assessment, contrasting with analogs that may be offered at lower purities or lack analytical certification. A higher specified purity is a direct indicator of procurement value for synthesis requiring high initial purity.

Purity benchmark
Data to verify
98.0% (GC) vs Unspecified/lower purity analogs
Reported purity specification may reduce pre-purification needs; vendor data to verify
Supplier GC analysis; independent verification recommended
Quality Assurance Procurement Purity Specification

High-Value Application Scenarios for (2-Hydroxy-2-propyl)tetrahydro-furan


Scaffold for Chemoselective Transformations

The sterically hindered tertiary alcohol makes this compound an ideal starting material in synthetic sequences requiring chemoselective manipulation of other functional groups. Its resistance to oxidation, as supported by class-level evidence [1], allows for transformations on other parts of the molecule without a protecting group on the alcohol, streamlining complex syntheses.

Specialty Solvent for High-Temperature Reactions

Its significantly higher predicted boiling point relative to unsubstituted THF positions it as a high-boiling, aprotic ether solvent for reactions requiring sustained heating over 100°C. This avoids the need for sealed-vessel or high-pressure equipment, improving safety and scalability in industrial process chemistry.

Chiral Building Block Supply

As a chiral, non-racemic building block, this compound meets precise vendor purity standards (98% ). It serves as a high-quality input for asymmetric synthesis where defined stereochemistry is non-negotiable, ensuring high reproducibility in the synthesis of optically active pharmaceuticals or natural products.

Development of Non-Ionic Surfactants

The dual functionality of a polar ether ring and a hydrophobic hydroxypropyl group suggests utility in creating custom non-ionic surfactants. The tertiary alcohol provides a stable, non-reactive polar head group, a feature that differentiates it from more reactive primary or secondary alcohol analogs.

Application
Selection Property
Validation Focus
Chemoselective transformations
Hindered tertiary alcohol
Oxidation resistance and reaction selectivity
High-temperature reaction solvent
Predicted higher boiling point
Operational liquid range and VOC profile
Chiral building block supply
Non-racemic purity specification
Chiral integrity and batch reproducibility
Non-ionic surfactant development
Ether ring + tertiary alcohol dual function
Hydrolytic stability and non-reactivity
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